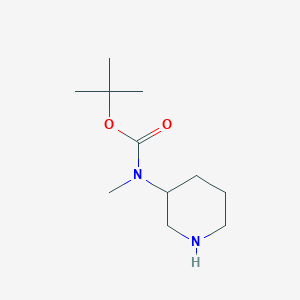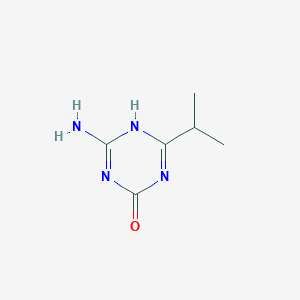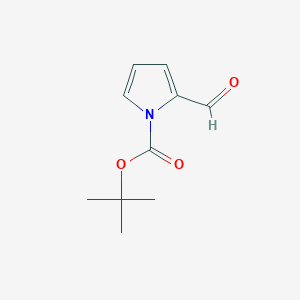
Tert-butyl 2-formyl-1H-pyrrole-1-carboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of tert-butyl 2-formyl-1H-pyrrole-1-carboxylate and related derivatives involves various strategies, including the one-step continuous flow synthesis from tert-butyl acetoacetates, amines, and 2-bromoketones utilizing the Hantzsch reaction for in situ hydrolysis of tert-butyl esters to generate pyrrole-3-carboxylic acids in a single microreactor process (Herath & Cosford, 2010). This method highlights the efficiency and innovation in synthesizing pyrrole derivatives.
Molecular Structure Analysis
The molecular structure of tert-butyl 2-formyl-1H-pyrrole-1-carboxylate derivatives has been characterized using various spectroscopic techniques. For example, the crystal structure of related compounds like tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate was determined using X-ray diffraction, showcasing the envelope conformation of the proline ring and intermolecular hydrogen bonds (Naveen et al., 2007). These studies provide insights into the three-dimensional arrangement of atoms in these compounds and their electronic structures.
Chemical Reactions and Properties
Tert-butyl 2-formyl-1H-pyrrole-1-carboxylate undergoes various chemical reactions, offering a broad range of functionalities. Reactions include nitrile anion cyclization to substituted pyrrolidines for synthesizing N-tert-butyl disubstituted pyrrolidines via a practical asymmetric synthesis approach, highlighting its versatility in organic synthesis (Chung et al., 2005).
Physical Properties Analysis
The physical properties of tert-butyl 2-formyl-1H-pyrrole-1-carboxylate derivatives, such as melting points, boiling points, and solubility, are crucial for their application in chemical synthesis and pharmaceutical formulations. These properties are determined by the compound's molecular structure and are essential for its handling and processing.
Chemical Properties Analysis
The chemical properties, including reactivity with other chemical substances, stability under various conditions, and the potential for forming derivatives, are integral for the compound's applications in drug development and material science. For instance, the reactivity of tert-butyl 2-formyl-1H-pyrrole-1-carboxylate with maleic anhydride to form specific adducts demonstrates its utility in complex organic synthesis processes (Moskalenko & Boev, 2014).
Applications De Recherche Scientifique
Regio-selective Synthesis : A novel synthesis method for 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid was developed, utilizing the tert-butyl moiety of 1-tert-butyl-1H-pyrrole for selective, un-symmetrical substitutions (Nguyen, Schiksnis, & Michelotti, 2009).
Continuous Flow Synthesis : The first one-step, continuous flow synthesis of pyrrole-3-carboxylic acids directly from tert-butyl acetoacetates was reported. This method was used in the multistep synthesis of pyrrole-3-carboxamides, including two CB1 inverse agonists (Herath & Cosford, 2010).
Small Molecule Anticancer Drugs : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is an important intermediate for small molecule anticancer drugs. A rapid and high yield synthetic method was established for this compound (Zhang, Ye, Xu, & Xu, 2018).
Crystal Structure Analysis : The structure of 2-tert-butyl-2,3-dihydro-1H-benzo[c]pyrrol-1-one and related compounds were analyzed, focusing on the planarity of the substituted pyrrole rings (Dazie, Ludvík, Fábry, & Eigner, 2017).
Organocatalyzed Synthesis : A study described the organocatalyzed synthesis of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate. This method yielded the product as a racemic mixture (Hozjan, Ciber, Požgan, Svete, Štefane, & Grošelj, 2023).
Synthesis of Methyl 3-Aryl-4-trifluoromethyl-1H-pyrrole-2-carboxylates : This paper details the synthesis of various 1H-pyrrole-2-carboxylates, showcasing the versatility of pyrrole derivatives in organic synthesis (Porta, Capuzzi, & Bettarini, 1994).
Hydroformylation of Oxazoline Derivatives : Methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate was hydroformylated to produce formyl products, important intermediates for the synthesis of homochiral amino acid derivatives (Kollár & Sándor, 1993).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl 2-formylpyrrole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-10(2,3)14-9(13)11-6-4-5-8(11)7-12/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHLHMBABZKJHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407861 | |
| Record name | tert-Butyl 2-formyl-1H-pyrrole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-formyl-1H-pyrrole-1-carboxylate | |
CAS RN |
161282-57-1 | |
| Record name | tert-Butyl 2-formyl-1H-pyrrole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 161282-57-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


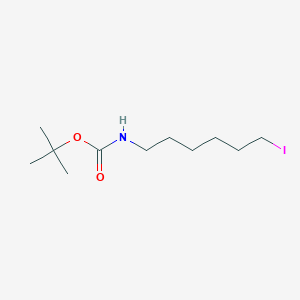
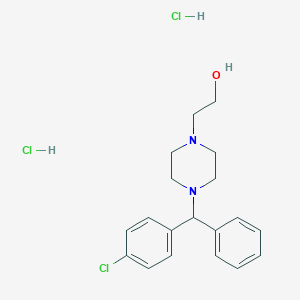
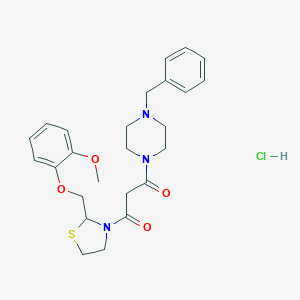
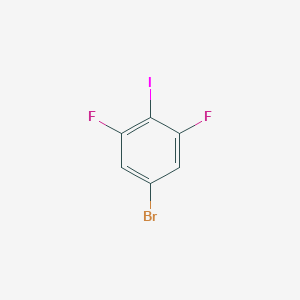
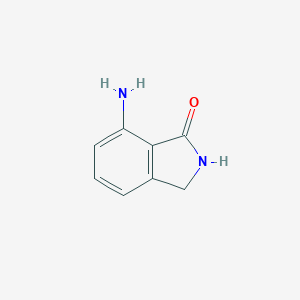
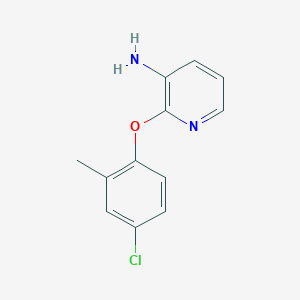
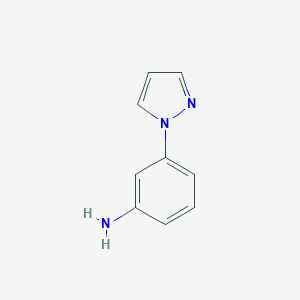
![(1R,2R,3S,5R)-3-Amino-2,6,6-trimethylbicyclo[3.1.1]heptan-2-OL](/img/structure/B60745.png)
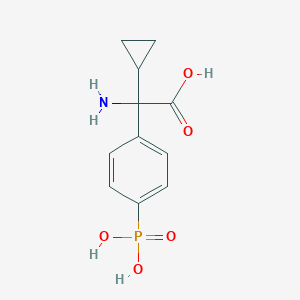
![1-Isopropyl-7-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B60748.png)
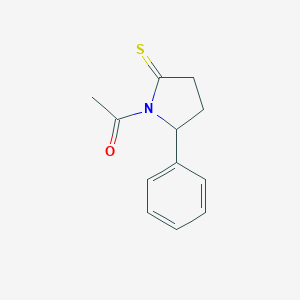
![Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B60751.png)
